2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c1-8-12(17)3-2-4-13(8)18-14(19)10-6-5-9(16(21)22)7-11(10)15(18)20/h2-7H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJRNATZGJWABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenyl compounds, followed by the formation of the dioxoisoindoline core through cyclization reactions. The final step often involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and cyclization processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent. Research indicates that derivatives of isoindoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the proliferation of human leukemia cells by inducing apoptosis .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its dioxoisoindoline structure allows for various functionalizations, making it a versatile building block in the development of pharmaceuticals and agrochemicals .
Coordination Chemistry
This compound can form metal complexes, which are valuable in catalysis and materials science. The ability to coordinate with metals enhances its utility in creating novel materials with specific electronic and optical properties. For example, studies have explored the formation of copper complexes with isoindoline derivatives, revealing interesting catalytic activities .
Case Studies
Mechanism of Action
The mechanism by which 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
The 4-fluorophenyl analogue exhibits stronger electron-withdrawing effects, which may influence binding interactions in biological targets .
Biological Activity :
- The benzimidazole conjugate (8f) demonstrates significant dual kinase inhibition, attributed to the benzimidazole moiety’s ability to engage ATP-binding pockets .
- Chlorinated derivatives (e.g., target compound) are often prioritized in drug discovery for their metabolic stability .
Material Science Applications :
- Carboxyphenyl-substituted derivatives (H2L4.4, H2L4.5) are utilized in MOFs due to their ability to coordinate metal ions, with the meta-substituted variant (H2L4.5) showing unique structural flexibility .
- Silyl- and germyl-substituted analogues (e.g., I-Si, I-Ge) exhibit enhanced thermal stability (>400°C), making them suitable for high-performance polymers .
Key Findings :
- High-Yield Synthesis : Carboxyphenyl derivatives (e.g., H2L4.4) achieve near-quantitative yields (98%) under reflux conditions, highlighting efficient anhydride-amine reactivity .
- Thermal Stability: Silyl/germyl-substituted polymers derived from these compounds degrade above 400°C, outperforming non-substituted analogues .
Biological Activity
2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, with the chemical formula CHClNO and CAS number 356576-29-9, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including antioxidant properties, cytotoxic effects, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 315.71 g/mol |
| CAS Number | 356576-29-9 |
| Purity | Not specified |
Antioxidant Activity
The antioxidant activity of this compound has been evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is a standard approach to assess the radical scavenging capacity of compounds. Preliminary studies indicate that this compound exhibits significant antioxidant properties, comparable to known antioxidants like ascorbic acid .
Cytotoxic Effects
Research indicates that compounds within the isoindoline class may possess cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis in cancer cells while sparing normal cells. Specific studies have shown that derivatives of isoindoline compounds can inhibit cell proliferation and induce cell cycle arrest .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in related compounds.
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress contribute to its protective effects against cellular damage.
Study 1: Antioxidant Efficacy
In a study assessing various isoindoline derivatives, this compound demonstrated a high percentage of DPPH radical scavenging ability (approximately 88.6%). This was significantly higher than many other tested compounds, indicating its potential as a strong antioxidant agent .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation focused on the compound's cytotoxic effects against human breast cancer cells (MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid?
A common method involves condensation reactions between substituted anilines and trimellitic anhydride derivatives. For example, refluxing 3-chloro-2-methylaniline with trimellitic anhydride in acetic acid for 12 hours, followed by HCl workup, yields the target compound. This approach ensures regioselective formation of the isoindoline ring while preserving the carboxylic acid functionality . Purification typically involves recrystallization from acetic acid/water mixtures to remove unreacted starting materials.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR (e.g., in DMSO-) confirm the presence of aromatic protons (δ 7.5–8.5 ppm), the methyl group (δ 2.3–2.6 ppm), and the carboxylic acid proton (δ 12–13 ppm). peaks at ~167–172 ppm correspond to carbonyl groups .
- X-Ray Crystallography : Single-crystal X-ray diffraction using SHELXTL or SHELXL refines the molecular geometry, confirming bond angles, dihedral angles, and packing interactions. Hydrogen atoms are added geometrically during refinement .
Advanced: How can thermal stability and coefficient of thermal expansion (CTE) be evaluated for poly(amide-imide) films derived from this compound?
The compound can act as a diacid monomer in poly(amide-imide) (PAI) synthesis. To assess thermal properties:
Synthesis : React with diamines (e.g., 3,5-diaminobenzotrifluoride) via polycondensation in DMAc.
Thermal Analysis : Use TGA (thermogravimetric analysis) to determine decomposition temperatures () and DSC (differential scanning calorimetry) for glass transition ().
CTE Measurement : Employ tensile testing with a thermomechanical analyzer (TMA) at 50–250°C. Low CTE values (<20 ppm/K) indicate suitability for flexible electronics .
Advanced: What strategies are used to evaluate the antiproliferative activity of phthalimide derivatives like this compound?
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Compare IC values with control drugs like doxorubicin.
- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction and cell cycle arrest (e.g., G1/S phase blockade).
- In Silico Docking : Use Molecular Operating Environment (MOE) to model interactions with tubulin or kinase targets, validating hypotheses from experimental data .
Advanced: How are crystallographic data contradictions resolved during structure refinement?
Discrepancies between experimental (e.g., X-ray) and computational models may arise due to disordered solvent or twinning. Strategies include:
- Data Cross-Validation : Compare and values; discrepancies >5% suggest refinement errors.
- Software Tools : Use SHELXD for phase problem resolution and OLEX2 for graphical validation of hydrogen bonding networks.
- Twinned Data : Apply the TwinRotMat algorithm in SHELXL to refine against twinned datasets .
Advanced: How can computational methods predict the compound’s reactivity in polymer synthesis?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites.
- Reactivity Descriptors : Compute Fukui indices to identify atoms prone to nucleophilic attack (e.g., carbonyl carbons).
- Solvent Effects : Use COSMO-RS to model solvation energy in DMAc or NMP, critical for polycondensation efficiency .
Advanced: How are spectral data contradictions (e.g., NMR vs. XRD) addressed?
- Case Example : If NMR suggests a planar isoindoline ring but XRD shows puckering, verify sample purity via HPLC (>95%).
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility (e.g., ring flipping) that XRD static models miss.
- Complementary Techniques : Pair solid-state NMR with XRD to reconcile solution- and solid-state structures .
Advanced: What design principles optimize this compound as a monomer for high-performance polymers?
- Rigidity : The chloro-methylphenyl group enhances steric hindrance, reducing chain mobility and lowering CTE.
- Solubility : Introduce trifluoromethyl groups (see DAc-1/DAc-2 analogs) to improve solubility in polar aprotic solvents.
- Thermal Stability : Aromatic rings and imide linkages provide high (>400°C), suitable for aerospace materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
